molecular formula C8H11BrO2 B2784441 Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1892578-45-8

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No.: B2784441
CAS No.: 1892578-45-8
M. Wt: 219.078
InChI Key: MNFXSKKRDTZFBT-UHFFFAOYSA-N
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Description

Methyl 2-{3-bromobicyclo[111]pentan-1-yl}acetate is a chemical compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate typically involves the bromination of bicyclo[1.1.1]pentane derivatives followed by esterification. One common method includes the reaction of bicyclo[1.1.1]pentane with bromine to introduce the bromine atom at the desired position. This is followed by the esterification of the resulting brominated compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with LiAlH4 would produce the de-brominated bicyclo[1.1.1]pentane .

Scientific Research Applications

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its rigid structure may interact with specific proteins or enzymes, influencing their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate is unique due to its specific substitution pattern and functional groups, which provide distinct reactivity and potential applications compared to other bicyclo[1.1.1]pentane derivatives. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFXSKKRDTZFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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